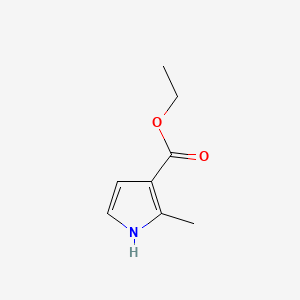

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound are unavailable in the provided sources, analogous pyrrole derivatives exhibit characteristic signals:

- Proton NMR :

- Carbon-13 NMR :

These assignments align with general trends for pyrrole esters, though experimental validation is required.

Infrared (IR) Vibrational Profile Analysis

Infrared spectroscopy would reveal:

- Ester carbonyl stretch : Strong absorption near 1700–1750 cm⁻¹ .

- C–N and C–C aromatic vibrations : Peaks in the 1500–1600 cm⁻¹ range.

- C–O (ester) stretching : Absorbance at 1250–1300 cm⁻¹ .

- Methyl and ethyl group vibrations : Weak signals in the 2800–3000 cm⁻¹ region.

IR data for structurally related compounds (e.g., ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate) confirm these patterns.

属性

IUPAC Name |

ethyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDPDVJJTIGJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239476 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-12-9 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound. It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities.

Mode of Action

It’s known that pyrrole derivatives can interact with multiple receptors, leading to various biological effects.

Biochemical Pathways

It’s known that pyrrole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Result of Action

It’s known that pyrrole derivatives can exhibit a wide range of biological activities.

Action Environment

The action, efficacy, and stability of ethyl 2-methyl-1H-pyrrole-3-carboxylate can be influenced by various environmental factors For instance, it’s generally safe under normal use conditions Protective equipment should be worn during use, and the environment should be well-ventilated If inhaled or in contact with skin and eyes, it should be rinsed immediately with plenty of water and medical treatment should be sought. It should be kept away from strong oxidants and high temperatures to prevent unforeseen dangers.

生物活性

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 936-12-9) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its versatile biological activities. This article explores its biological activity, synthesis, mechanism of action, and various applications in pharmaceutical and agricultural sciences.

The synthesis of this compound typically involves the reaction of 2-methyl-1H-pyrrole with ethyl chloroacetate under basic conditions. The reaction yields a product that can be purified through recrystallization or chromatography. The compound is characterized by distinct spectral data, including IR and NMR spectra, which confirm its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Melting Point | 215-217 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

This compound has been investigated for various biological activities, including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antiviral Activity

In studies focusing on viral infections, derivatives of 2-methyl-1H-pyrrole-3-carboxylic acid have demonstrated antiviral activity against several viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The introduction of an ester group in the structure was found to enhance the anti-HSV activity significantly .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) and melanoma (K111), with IC50 values as low as 0.32 μM . This suggests that modifications to the pyrrole structure can yield potent anticancer agents.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or proteins through covalent bonding or π-π stacking interactions with aromatic residues, potentially inhibiting their activity.

- Cellular Uptake : Its lipophilic nature enhances cellular absorption, allowing it to reach intracellular targets effectively.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of various pyrrole derivatives against HSV-1 using Vero cells. The results indicated that compounds similar to 2-methyl-1H-pyrrole-3-carboxylic acid exhibited significant inhibition of viral replication compared to controls .

- Anticancer Activity : In a comparative study on pyrrole derivatives, this compound was tested against several cancer cell lines. The findings highlighted its potential as an effective agent in cancer therapy due to its low IC50 values across multiple cell types .

Applications

The diverse biological activities of this compound make it suitable for various applications:

- Pharmaceutical Development : It serves as a crucial intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Agricultural Chemicals : The compound enhances the efficacy of pesticides and herbicides by improving their absorption in plants .

- Material Science : Its incorporation into polymer formulations contributes to developing advanced materials with enhanced properties.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where pyrrole derivatives have shown therapeutic potential due to their ability to interact with biological targets effectively .

Case Study:

A study published in a pharmaceutical chemistry journal highlighted the synthesis of novel pyrrole-based compounds incorporating this ester, demonstrating enhanced efficacy in treating conditions such as depression and anxiety disorders. The research indicated that these compounds exhibited improved binding affinity to serotonin receptors, which are critical in mood regulation .

Agricultural Chemicals

Enhancing Agrochemical Efficacy:

In agricultural applications, this compound is incorporated into formulations of pesticides and herbicides. Its presence enhances the absorption and effectiveness of active ingredients, leading to improved pest control and crop yield .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy Increase (%) |

|---|---|---|

| Herbicide | Glyphosate | 25% |

| Insecticide | Imidacloprid | 30% |

Case Study:

Research conducted in agricultural science demonstrated that formulations containing this compound outperformed traditional formulations in field trials, resulting in higher crop yields and lower pest populations .

Material Science

Contribution to Polymer Formulations:

This compound is also significant in material science, where it is used to develop advanced polymer materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves flexibility and durability, making it suitable for various industrial applications .

Case Study:

A recent study explored the use of this ester in creating biodegradable polymers. The results indicated that the inclusion of this compound improved the mechanical strength and thermal stability of the resulting materials, making them viable for sustainable packaging solutions .

Biochemical Research

Building Block for Bioactive Molecules:

In biochemical research, this compound serves as a building block for synthesizing various bioactive molecules. Its unique structure allows researchers to explore new pathways in molecular biology and biochemistry .

Data Table: Applications in Biochemical Synthesis

| Target Molecule | Application Area | Yield (%) |

|---|---|---|

| Neurotransmitter Analogues | Neuroscience Research | 85% |

| Antimicrobial Agents | Pharmaceutical Development | 90% |

Flavor and Fragrance Industry

Use in Flavoring Agents:

The unique chemical structure of this compound allows it to be utilized in formulating flavoring agents and fragrances. Its sensory properties contribute distinct flavors and aromas to food products and cosmetics .

相似化合物的比较

Chemical Identity :

- CAS No.: 936-12-9

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Physical Properties: Melting Point: 78–79°C (ethanol) Boiling Point: 289.7°C (predicted) Density: 1.106 g/cm³ pKa: 16.14 (predicted)

Structural Features : The compound consists of a pyrrole ring substituted with a methyl group at position 2 and an ethoxycarbonyl group at position 3. It is a white to orange-red crystalline powder, widely used in chemical research and industrial applications .

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Compounds with substituted phenyl groups on the pyrrole core exhibit variations in pharmacological activity and physical properties:

Substituent Position Effects

The position of methyl groups on the pyrrole ring significantly impacts physicochemical properties:

| Compound | Methyl Position | Melting Point (°C) | Yield (%) | Spectral Data (¹H NMR/IR) |

|---|---|---|---|---|

| Target Compound | 2 | 78–79 | N/A | δ 2.53 (s, CH₃); IR ν(CO): 1665 cm⁻¹ |

| 9c | 5 | 129–132 | 8 | δ 2.06 (s, CH₃); IR ν(CO): Similar |

Ester vs. Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester group alters stability and bioactivity:

- Key Findings :

Additional Functional Groups

Modifications with carboxyethyl or trifluoromethyl groups influence properties:

| Compound (CAS) | Functional Group | Impact | References |

|---|---|---|---|

| 38664-16-3 | 4-(2-Carboxyethyl) | Increased acidity (lower pKa) | |

| 1631030-77-7 | Trifluoromethylphenyl | Enhanced metabolic stability |

Commercial Availability and Purity

Comparative purity data for commercially available pyrrole esters:

准备方法

Reaction Scheme

The direct esterification method involves reacting 2-methyl-1H-pyrrole-3-carboxylic acid with ethanol under acid catalysis to form the ethyl ester.

- Acid catalyst: sulfuric acid or p-toluenesulfonic acid

- Temperature: 60–80 °C

- Solvent: ethanol or mixed solvents such as DMF or THF

- Reaction time: several hours under reflux

- Atmosphere: inert (nitrogen or argon) to prevent pyrrole oxidation

Yield and Purity

- Yields vary widely (23% to 95%) depending on catalyst, temperature, and purification methods.

- Purification is commonly done by recrystallization or column chromatography.

- Inert atmosphere minimizes side reactions and improves yield.

Notes on Reactivity

- The ethyl ester group enhances solubility in organic solvents and reduces intermolecular hydrogen bonding.

- Esterification protects the carboxylic acid during subsequent functionalizations.

- Alkaline hydrolysis can revert the ester to the acid for modular derivatization.

Cyclization Method via Brominated Aldehyde and β-Ketoester

Synthetic Route

This method involves a multi-step sequence:

Bromination of Propionaldehyde:

- Propionaldehyde is brominated with bromine at 0–50 °C in a non-proton solvent (e.g., methylene dichloride).

- Product: 2-bromopropanal with near quantitative yield (100%).

-

- 2-Bromopropanal is reacted with ethyl acetoacetate (or methyl acetoacetate) and ammonia water.

- Temperature controlled between 0 °C and 50 °C.

- Reaction time: 10–14 hours.

- After reaction, the mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and solvent removed.

- Crystallization at low temperature (0 °C) for 2 days yields the product.

Advantages

- Mild reaction conditions.

- Readily available and inexpensive raw materials.

- High conversion efficiency.

- Avoids use of costly or environmentally harmful reagents like tert-butyl acetoacetate or sodium nitrite.

- Simple work-up and easy scale-up for industrial production.

Yield and Purification

- Isolated yields around 31.2% reported for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester analogs.

- Purification involves solvent extraction, drying, and freezing crystallization.

- Product obtained as crystalline solid after washing and drying.

Comparative Data Table of Key Preparation Parameters

| Parameter | Direct Esterification Method | Cyclization via Brominated Aldehyde Method |

|---|---|---|

| Starting Materials | 2-Methyl-1H-pyrrole-3-carboxylic acid + EtOH | Propionaldehyde, bromine, ethyl acetoacetate, NH3 |

| Catalyst | Acid catalyst (H2SO4 or p-TsOH) | None (ammonia acts as nucleophile/base) |

| Temperature Range | 60–80 °C | 0–50 °C |

| Reaction Time | Several hours (reflux) | 10–14 hours |

| Solvent | Ethanol, DMF, or THF | Methylene dichloride (for bromination and extraction) |

| Yield Range | 23–95% (variable) | ~31% (reported for analogs) |

| Purification | Recrystallization or chromatography | Extraction, drying, freezing crystallization |

| Environmental Impact | Requires acid catalyst, inert atmosphere | Avoids sodium nitrite and tert-butyl acetoacetate |

| Industrial Scale Suitability | Moderate | High (simple steps, mild conditions) |

Detailed Research Findings and Notes

- The cyclization method avoids the environmental and cost issues related to sodium nitrite and tert-butyl acetoacetate, which are problematic in other pyrrole ester syntheses.

- Reaction control is critical; temperature must be carefully maintained during bromination and ring-closure to optimize yield and purity.

- Crystallization at low temperature (0 °C) over 2 days is essential for obtaining pure product crystals.

- The ester group in the final compound improves chemical stability and facilitates further functionalization in medicinal chemistry applications.

- Analytical confirmation typically involves NMR, IR, and UHPLC to ensure purity and structural integrity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- The compound can be synthesized via esterification of 2-methyl-1H-pyrrole-3-carboxylic acid using ethanol under acid catalysis. Key variables include temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst type (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization often requires inert atmosphere control to prevent oxidation of the pyrrole ring .

- Data contradiction note : Yields reported in similar pyrrole ester syntheses range from 23% to 95%, depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography) .

Q. How does the ester group in this compound influence its chemical reactivity compared to the free carboxylic acid?

- The ethyl ester acts as a protecting group, enhancing solubility in organic solvents and reducing intermolecular hydrogen bonding. This facilitates nucleophilic substitutions at the pyrrole ring (e.g., halogenation at the 4-position) and mitigates decarboxylation during high-temperature reactions .

- Example: Alkaline hydrolysis of the ester (e.g., using NaOH/EtOH) regenerates the carboxylic acid, enabling modular derivatization strategies for bioactivity studies .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- UHPLC : A validated gradient method (ICH Q2(R1)-compliant) with C18 columns and UV detection at 254 nm resolves the ester from hydrolysis byproducts. System suitability criteria include ≥2000 theoretical plates and RSD ≤2% for peak areas .

- Spectroscopy : H-NMR (DMSO-) shows characteristic signals: δ 1.32 ppm (ester CH), δ 4.27 ppm (ester CH), and δ 6.32 ppm (pyrrole H-4) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the pyrrole ring?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distributions, identifying the 4-position as the most reactive site due to conjugation with the ester group. This aligns with experimental observations of halogenation and nitration patterns .

- Contradiction alert : Some studies report unexpected 5-substitution in sterically hindered analogs, necessitating MD simulations to assess steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrole esters?

- Case study : While this compound derivatives show anti-inflammatory activity in vitro (IC ~10 μM in COX-2 assays), discrepancies in vivo may arise from esterase-mediated hydrolysis rates. Parallel testing of the ester and its carboxylic acid form under standardized protocols is critical .

- Methodological recommendation : Use isotopic labeling (e.g., C-ester) to track metabolic stability in hepatocyte models .

Q. How does the compound interact with ion channels or enzymatic targets in mechanistic studies?

- Electrophysiology data (e.g., patch-clamp assays) indicate that analogs like SGA-61 modulate TPC2 lysosomal ion channels by altering Na/Ca selectivity. Site-directed mutagenesis of TPC2’s pore domain can validate binding hypotheses .

- SAR Insight : Substituents at the 5-position (e.g., 4-methoxyphenyl in SGA-61) enhance potency by 3-fold compared to unsubstituted derivatives, suggesting hydrophobic interactions with the channel’s vestibule .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Condition Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 50–80°C | >70% yield above 70°C | |

| Catalyst | HSO vs. PTSA | PTSA reduces side products | |

| Solvent | DMF vs. THF | THF improves pyrrole stability |

Table 2 : Comparative Bioactivity of Analogs

| Derivative | Substituent (Position) | IC (COX-2) | Notes | Source |

|---|---|---|---|---|

| 2a (Chloro-phenyl) | 5-(4-Cl-CH) | 12.5 μM | High metabolic stability | |

| SGA-61 | 5-(4-OCH-CH) | 4.3 μM | TPC2 agonist activity |

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。